2(1H)-Pyrimidinone, tetrahydro-1,3-bis(hydroxymethyl)- is a chemical compound with the molecular formula and a molecular weight of approximately 160.174 g/mol. This compound features a tetrahydropyrimidinone structure, characterized by a pyrimidine ring that is saturated with additional hydroxymethyl groups. Its unique structure contributes to its potential biological activity and applications in various fields, including pharmaceuticals and biochemistry. The compound is identified by the CAS number 3270-74-4 and has notable solubility characteristics, being highly soluble in water .
These reactions can be utilized for synthesizing derivatives with enhanced biological properties or specific functionalities .
Research indicates that pyrimidinone derivatives, including 2(1H)-Pyrimidinone, tetrahydro-1,3-bis(hydroxymethyl)-, exhibit various biological activities. These include:
Further research is necessary to fully elucidate its mechanisms of action and therapeutic potential.
The synthesis of 2(1H)-Pyrimidinone, tetrahydro-1,3-bis(hydroxymethyl)- typically involves multi-step organic reactions. Common methods include:
These methods allow for the production of the compound with varying degrees of purity and yield depending on reaction conditions .
2(1H)-Pyrimidinone, tetrahydro-1,3-bis(hydroxymethyl)- finds applications in several areas:
These applications highlight its significance in both industrial and academic research contexts.
Interaction studies involving 2(1H)-Pyrimidinone, tetrahydro-1,3-bis(hydroxymethyl)- focus on understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids. Key findings include:
Such studies are essential for evaluating its safety profile and efficacy in therapeutic applications .
Several compounds share structural similarities with 2(1H)-Pyrimidinone, tetrahydro-1,3-bis(hydroxymethyl)-. A comparison highlights its unique features:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Dihydropyrimidine-2,4(1H,3H)-dione | 504-07-4 | 0.74 |
1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione | 2565-47-1 | 0.64 |
Pyrimidine-2,4,5,6(1H,3H)-tetraone hydrate | 2244-11-3 | 0.59 |
1,3-Dimethylpyrimidin-2(1H)-one | 69332-65-6 | 0.84 |
1,3-Bis(3-(dimethylamino)propyl)urea | 52338-87-1 | 0.88 |
The uniqueness of 2(1H)-Pyrimidinone lies in its specific arrangement of hydroxymethyl groups and the saturated nature of the pyrimidine ring. This configuration may contribute to distinct biological activities not observed in other similar compounds.